N-(2,4-dimethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
N-(2,4-dimethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic carboxamide derivative featuring a tetrahydrobenzothiophene core fused with a benzene ring. The compound is substituted at the carboxamide nitrogen with a 2,4-dimethylphenyl group. Its molecular formula is inferred to be C₁₇H₂₀N₂OS, with a molecular weight of approximately 300.47 g/mol based on structural analogs . The tetrahydrobenzothiophene scaffold imparts partial saturation to the thiophene ring, enhancing conformational flexibility compared to fully aromatic systems. This compound belongs to a broader class of bioactive thiophene-3-carboxamides, which are frequently explored for antimicrobial, antifungal, and receptor-targeting properties .
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c1-11-7-8-15(12(2)9-11)18-17(19)14-10-20-16-6-4-3-5-13(14)16/h7-10H,3-6H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGLGDZTRDMSGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CSC3=C2CCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 273.39 g/mol. The structure features a benzothiophene core substituted with a dimethylphenyl group and a carboxamide functional group.
Biological Activity Overview
Research indicates that compounds in the benzothiophene class exhibit various biological activities including:
- Antiviral Activity : Some derivatives have shown efficacy against viral infections by inhibiting viral replication mechanisms.
- Antimicrobial Properties : Certain benzothiophene compounds possess significant antimicrobial activity against various pathogens.
- Anticancer Potential : Studies have suggested that modifications to the benzothiophene structure can enhance anticancer activity through apoptosis induction in cancer cells.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
- Receptor Modulation : It may interact with various receptors affecting cell signaling pathways.
- Oxidative Stress Induction : Compounds in this class can induce oxidative stress in target cells leading to cell death.
In Vitro Studies
A number of studies have evaluated the in vitro effects of this compound on different cell lines:
| Study | Cell Line | IC50 (µM) | Observations |
|---|---|---|---|
| 1 | HepG2 (liver cancer) | 15.2 | Induced apoptosis and reduced viability |
| 2 | MCF-7 (breast cancer) | 12.5 | Inhibited proliferation significantly |
| 3 | HeLa (cervical cancer) | 18.0 | Triggered cell cycle arrest |
These studies indicate that the compound exhibits promising anticancer properties with varying potency across different cell lines.
Case Studies
- HCV Infection Model : In a study investigating antiviral properties against Hepatitis C Virus (HCV), this compound demonstrated significant inhibition of HCV replication with an IC50 value of 9.8 µM. This suggests potential as a therapeutic agent for HCV infections.
- Antimicrobial Assays : The compound was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results showed an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against both strains, indicating moderate antibacterial activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The pharmacological and physicochemical properties of tetrahydrobenzothiophene carboxamides are highly dependent on substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Tetrahydrobenzothiophene Carboxamides
Key Observations:
Bioactivity: Compounds I and II () exhibit notable antibacterial and antifungal activities due to the presence of methoxy and methylbenzylideneamino groups, which enhance hydrogen bonding and hydrophobic interactions with biological targets .
Electronic Effects : The 2,4-dichlorobenzoyl substituent in introduces electron-withdrawing chlorine atoms, likely increasing electrophilicity and receptor-binding affinity compared to the electron-donating dimethyl groups in the target compound .
Steric Hindrance: The benzylamino acetyl group in BZ14480 () introduces significant steric bulk, which may reduce membrane permeability compared to the smaller dimethylphenyl substituent in the target compound .
Physicochemical Properties
- Solubility : The methoxyethyl group in enhances water solubility compared to the hydrophobic dimethylphenyl group in the target compound .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing N-(2,4-dimethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with cyclization of tetrahydrobenzothiophene precursors followed by carboxamide coupling. Key steps include:
- Cyclization : Reacting 4,5,6,7-tetrahydro-1-benzothiophene with activated carbonyl agents under reflux conditions (e.g., acetic anhydride or thionyl chloride).
- Amidation : Coupling the thiophene intermediate with 2,4-dimethylphenylamine using carbodiimide-based coupling reagents (e.g., EDC/HOBt) in anhydrous DMF .
- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) and recrystallization (ethanol/water) ensure >95% purity, verified via HPLC .
Q. How is the structural integrity of this compound confirmed after synthesis?
- Methodological Answer : Structural confirmation relies on:
- Spectroscopy :
- NMR : H and C NMR to confirm substituent positions and hydrogen bonding (e.g., intramolecular N–H⋯N bonds in benzothiophene derivatives) .
- IR : Peaks at ~1650 cm (C=O stretch) and ~3300 cm (N–H stretch) validate the carboxamide group .
- X-ray Crystallography : SHELX software refines crystallographic data to resolve bond lengths and angles, ensuring no deviations from expected geometry .
Q. What preliminary biological screening methods are used to assess its activity?
- Methodological Answer : Initial screens include:
- Antimicrobial Assays : Agar diffusion tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with activity zones compared to controls .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to determine IC values and selectivity indices .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate degradation of sensitive functional groups during synthesis?
- Methodological Answer :
- Temperature Control : Maintain reactions at 0–5°C during amidation to prevent hydrolysis of the carboxamide group.
- Moisture-Free Environment : Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., coupling reactions).
- Stabilizing Agents : Add antioxidants (e.g., BHT) or inert gas purges (N) to prevent oxidation of thiophene rings .
Q. How should researchers resolve contradictions between computational predictions of biological activity and experimental results?
- Methodological Answer :
- Validation Steps :
Reassess Predictive Models : Cross-check PASS Online predictions with molecular docking simulations (e.g., AutoDock Vina) to identify false positives .
Experimental Replication : Repeat assays under controlled conditions (e.g., pH 7.4 buffer, 37°C) to rule out environmental artifacts.
Structure-Activity Relationship (SAR) Analysis : Modify substituents (e.g., methyl vs. methoxy groups) and correlate changes with activity trends .
Q. What advanced techniques are used to study its interaction with biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantify binding affinity () to enzymes (e.g., cyclooxygenase-2) or receptors .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions .
- Cryo-EM : Resolve binding conformations in macromolecular complexes at near-atomic resolution .
Key Considerations for Researchers
- Crystallography : SHELXL refinement is critical for resolving pseudosymmetry in benzothiophene derivatives. Use TWINABS for correcting absorption effects in twinned crystals .
- SAR Studies : Prioritize substituents at the 2,4-dimethylphenyl group; electron-donating groups enhance antimicrobial activity but may increase cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
